2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1190313-73-5
Cat. No.: VC2819514
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine - 1190313-73-5](/images/structure/VC2819514.png)
Specification
CAS No. | 1190313-73-5 |
---|---|
Molecular Formula | C9H10N2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C9H10N2/c1-6-3-4-10-9-8(6)5-7(2)11-9/h3-5H,1-2H3,(H,10,11) |
Standard InChI Key | HLFQATHWIJGRIJ-UHFFFAOYSA-N |
SMILES | CC1=C2C=C(NC2=NC=C1)C |
Canonical SMILES | CC1=C2C=C(NC2=NC=C1)C |
Introduction
Chemical Identification and Structure
2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound with two fused rings: a pyrrole ring and a pyridine ring. The compound has two methyl groups attached at positions 2 and 4, which significantly influence its chemical behavior and potential biological activity.
Basic Identification Parameters
The compound is identified by the following chemical parameters:
Parameter | Value |
---|---|
Chemical Name | 1H-Pyrrolo[2,3-b]pyridine, 2,4-dimethyl- |
CAS Number | 1190313-73-5 |
Molecular Formula | C9H10N2 |
Molecular Weight | 146.1891 g/mol |
SMILES Notation | Cc1[nH]c2c(c1)c(C)ccn2 |
The structure consists of a pyrrole ring fused with a pyridine ring, forming the 7-azaindole core scaffold, with methyl groups positioned at C-2 and C-4 . The C-2 methyl group is attached to the pyrrole portion, while the C-4 methyl group is on the pyridine ring.
Structural Classification
2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine belongs to the azaindole family of compounds, specifically classified as a 7-azaindole derivative. Azaindoles are bioisosteres of indole, where one or more carbon atoms in the indole structure are replaced by nitrogen atoms. In 7-azaindoles, the replacement occurs at position 7 of the indole ring system .
Physical and Chemical Properties
The physical and chemical properties of 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine provide critical information for researchers working with this compound, particularly for pharmaceutical and chemical research applications.
Physical Properties
While specific physical data for 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is limited in the available search results, properties can be inferred from similar compounds. Based on analogous structures like 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine, we can estimate some properties:
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Physical state: Likely a crystalline solid at room temperature
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Solubility: The compound would be expected to have some solubility in organic solvents like DMSO, with limited water solubility
Chemical Reactivity
The chemical reactivity of 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is influenced by:
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The NH group of the pyrrole ring, which can participate in hydrogen bonding and serve as a hydrogen bond donor
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The pyridine nitrogen, which acts as a hydrogen bond acceptor
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The two methyl groups, which contribute to the compound's lipophilicity and can influence its reactivity through electronic effects
Similar compounds in the 1H-pyrrolo[2,3-b]pyridine family have shown potential in medicinal chemistry, particularly as scaffolds for developing enzyme inhibitors and receptor modulators .
Preparation and Stock Solutions
The preparation of 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine solutions requires precise calculations to ensure accurate concentrations for experimental work.
Stock Solution Preparation
For laboratory research involving 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine, the following stock solution preparation guidelines are available:
Amount | 1 mM | 5 mM | 10 mM |
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1 mg | 6.8409 mL | 1.3682 mL | 0.6841 mL |
5 mg | 34.2044 mL | 6.8409 mL | 3.4204 mL |
10 mg | 68.4088 mL | 13.6818 mL | 6.8409 mL |
This table provides the volume of solvent required to prepare solutions of different concentrations (1 mM, 5 mM, and 10 mM) using different quantities of the compound (1 mg, 5 mg, or 10 mg) .
Related Compounds and Structural Analogues
2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is part of a larger family of structurally related compounds that share the azaindole core but differ in substitution patterns.
Structural Isomers
Several structural isomers of 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine exist, including:
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2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 10299-69-1)
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2,3-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 25796-96-7)
Fluorinated Derivatives
Fluorinated analogues of 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine have also been synthesized, such as:
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5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1227268-68-9)
Broader 1H-Pyrrolo[2,3-b]pyridine Class
The broader class of 1H-pyrrolo[2,3-b]pyridine compounds has shown significant pharmaceutical potential:
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1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been investigated as phosphodiesterase 4B (PDE4B) inhibitors
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These compounds have shown promise for treating inflammatory and immune-related conditions
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The structure-activity relationships of these compounds provide insights into the potential biological activities of related molecules like 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
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